n-Butyltrichlorotin

Catalog No.
S567707
CAS No.
1118-46-3
M.F
C4H9Cl3Sn
M. Wt
282.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Butyltrichlorotin

CAS Number

1118-46-3

Product Name

n-Butyltrichlorotin

IUPAC Name

butyltin(3+) trichloride

Molecular Formula

C4H9Cl3Sn

Molecular Weight

282.2 g/mol

InChI

InChI=1S/C4H9.3ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3

InChI Key

YMLFYGFCXGNERH-UHFFFAOYSA-K

SMILES

Array

solubility

Sol in organic solvents; sparingly sol in water with partial hydrolysis

Synonyms

Butyltrichlorostannane; Butyltrichlorotin; Certincoat TC 100; Monobutyltin Trichloride; NSC 67013; Trichlorobutylstannane; Trichlorobutyltin; n-Butyltin Trichloride

Canonical SMILES

CCCC[Sn+3].[Cl-].[Cl-].[Cl-]

The exact mass of the compound Butyltin trichloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in organic solvents; sparingly sol in water with partial hydrolysis. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67013. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

n-Butyltrichlorotin (MBTC, CAS 1118-46-3) is a highly reactive, monoalkylated organotin(IV) compound primarily utilized as a liquid precursor for chemical vapor deposition (CVD) of tin oxide (SnO2) and as a potent Lewis acid catalyst. Unlike inorganic tin sources, MBTC offers a balanced volatility profile that facilitates controlled aerosol or vapor generation for atmospheric pressure CVD (APCVD) on hot glass lines. In catalytic applications, the presence of three electron-withdrawing chlorine atoms confers exceptional Lewis acidity, making it a highly efficient homogeneous catalyst for esterification and transesterification reactions. For procurement professionals, MBTC represents a critical intermediate that bridges the handling advantages of organotins with the high reactivity required for advanced coatings, polyester synthesis, and the production of monobutyltin-based PVC heat stabilizers [1].

Substituting n-Butyltrichlorotin with inorganic or dialkyltin alternatives introduces severe process inefficiencies. Replacing MBTC with Tin(IV) chloride (SnCl4) in CVD applications results in aggressive fuming, rapid equipment corrosion due to excessive hydrogen chloride generation, and difficult-to-control deposition rates. Conversely, substituting MBTC with dialkyltins like Dibutyltin dichloride (DBTC) or Dimethyltin dichloride (DMTC) compromises performance in both catalysis and deposition. In esterification workflows, dialkyltins lack the strong Lewis acidity provided by the three Sn-Cl bonds of MBTC, leading to significantly slower reaction kinetics and longer batch times. In CVD, di- and tetra-alkyltins exhibit different thermal decomposition pathways, requiring higher activation energies and altering the morphology and carbon-incorporation profile of the resulting SnO2 films [1].

Esterification Reaction Kinetics: MBTC vs. Dialkyltin Catalysts

In industrial esterification and transesterification processes, the catalytic efficiency of organotins is heavily dependent on their Lewis acidity. Comparative studies evaluating the esterification of oleic acid and glycerol at 180 °C demonstrate that MBTC (BuSnCl3) significantly outperforms dialkyltin alternatives. The established reactivity order is BuSnCl3 > Bu2SnLau2 (dibutyltin dilaurate) > Bu2SnO. The presence of three tin-halogen bonds in MBTC maximizes the electrophilicity of the tin center, accelerating the coordination of carbonyl groups and driving faster conversion rates [1].

Evidence DimensionCatalytic reactivity order (Esterification rate)
Target Compound DataBuSnCl3 (Highest catalytic activity)
Comparator Or BaselineBu2SnLau2 and Bu2SnO (Lower catalytic activity)
Quantified DifferenceMBTC demonstrates superior reaction kinetics over coordinatively saturated or dialkyltin derivatives.
ConditionsOleic acid and glycerol esterification at 180 °C (1/1/0.01 molar ratio).

Procuring MBTC allows manufacturers to shorten batch cycle times and lower catalyst loading in the production of complex polyesters and plasticizers.

CVD Precursor Handling and Volatility: MBTC vs. Tin(IV) Chloride

For the deposition of SnO2 films via Atmospheric Pressure CVD (APCVD), precursor selection dictates both film quality and equipment lifespan. While Tin(IV) chloride (SnCl4) is a traditional inorganic precursor, it is highly volatile (~18 Torr at 20 °C) and reacts violently with ambient moisture to produce corrosive fumes. MBTC offers a significantly more manageable volatility profile (vapor pressure ~0.8 Torr), allowing for controlled vaporization without the extreme corrosivity associated with SnCl4. This controlled delivery reduces the degradation of stainless-steel delivery lines and exhaust systems in continuous float glass and container glass coating facilities [1].

Evidence DimensionPrecursor vapor pressure and handling stability
Target Compound Data~0.8 Torr (Controlled vaporization, reduced fuming)
Comparator Or BaselineSnCl4: ~18 Torr at 20 °C (Highly volatile, aggressively corrosive)
Quantified DifferenceMBTC provides over a 20-fold reduction in ambient vapor pressure, mitigating uncontrolled fuming.
ConditionsStandard precursor delivery systems for APCVD.

Selecting MBTC minimizes hazardous fuming and significantly reduces maintenance costs associated with equipment corrosion in industrial glass coating lines.

Mechanical Strengthening of Container Glass: MBTC Coating vs. Uncoated Baseline

In the container glass industry, MBTC is deployed as a hot-end coating precursor to deposit a thin layer of SnO2 at 400-600 °C, which heals microcracks and provides a primer for cold-end polymer coatings. Quantitative industrial metrics show that the application of an MBTC-derived SnO2 layer increases the average pressure resistance of a standard 250 mL glass bottle from a baseline of 25-30 MPa to 40 MPa. This 30-50% increase in burst strength is critical for pressurized beverage containers and allows for significant lightweighting of the glass without compromising structural integrity [1].

Evidence DimensionAverage pressure resistance of glass containers
Target Compound Data40 MPa (with MBTC hot-end coating)
Comparator Or Baseline25-30 MPa (Uncoated baseline)
Quantified Difference30% to 50% increase in burst strength.
Conditions250 mL glass bottles coated at 400-600 °C.

Enables glass manufacturers to produce lighter, thinner bottles that meet strict pressure specifications, reducing raw material and shipping costs.

Hot-End Coating for Container and Float Glass (APCVD)

MBTC is a highly effective precursor for depositing SnO2 and fluorine-doped SnO2 (FTO) on continuous glass lines. Its controlled volatility and lower corrosivity compared to SnCl4 make it ideal for generating uniform, low-emissivity (Low-E) and scratch-resistant coatings at 400-600 °C [1].

Homogeneous Catalysis for Polyesters and Plasticizers

Due to its exceptional Lewis acidity derived from three Sn-Cl bonds, MBTC is highly recommended as an esterification and transesterification catalyst. It is prioritized over dialkyltins when rapid cycle times and high conversion rates are required in the synthesis of complex esters [2].

Synthesis of Monobutyltin PVC Stabilizers

MBTC serves as the primary starting material for the production of monobutyltin oxide and monobutyltin mercaptides (e.g., MBT(EHMA)). These derivatives are critical for formulating synergistic PVC heat stabilizers that provide excellent early-color hold during thermal processing [3].

Physical Description

Liquid

Color/Form

Colorless liquid

Hydrogen Bond Acceptor Count

3

Exact Mass

281.879186 Da

Monoisotopic Mass

281.879186 Da

Boiling Point

102 °C @ 12 mm Hg

Flash Point

81 °C (closed cup)

Heavy Atom Count

8

Density

1.71 at 25 °C/4 °C

LogP

log Kow= 0.41

Melting Point

-63 °C

UNII

9R2DZM42GM

GHS Hazard Statements

Aggregated GHS information provided by 110 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 110 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 104 of 110 companies with hazard statement code(s):;
H302 (39.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (61.54%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (38.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (38.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (38.46%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (54.81%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (38.46%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (38.46%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (42.31%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (79.81%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The effects of dibutyltin and tributyltin compounds on the thymus were studied in relation to the cell kinetics of thymic atrophy. Male Wistar rats were exposed to single oral doses of 10 to 180 mg/kg mono-n-butyltin trichloride, 5 to 35 mg/kg di-n-butyltin dichloride, and 5 to 60 mg/kg tri-n-butyltin chloride. Body weights and organ weights for thymus, spleen, liver, kidneys, and adrenals were measured at varying times up to 9 days after exposure, and thymocyte suspensions were assessed for cell counts, cell size, and the incorporation of DNA, RNA, and protein precursors into acid precipitable material. Organ weights were not affected by any dose of mono-n-butyltin but were reduced di-n-butyltin dichloride and tri-n-butyltin chloride with the most significant effects obvious at 4 days post treatment. Dose levels reducing the relative thymic weight by 50% were 18 mg/kg di-n-butyltin dichloride and 29 mg/kg tri-n-butyltin chloride. Di-n-butyltin dichloride and tri-n-butyltin chloride produced a dose related reduction of cortical lymphocytes in thymus with pronounced reduction in the width of the thymic cortex at doses greater than 100 umol/kg body weight. The frequency of small cells in thymocyte suspensions increased over the 9 day post exposure period with progressive decrements in the number of intermediate and large thymocytes. Lymphoblast counts increased significantly on post exposure day four concomitant with maximal thymic atrophy. It was/ suggested that atrophy of the thymus and the subsequent immunosuppression are characteristics of diorganotin compounds.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

1118-46-3

Wikipedia

Butyltin_trichloride

Methods of Manufacturing

REDISTRIBUTION REACTION OF TETRA-N-BUTYLTIN & STANNIC CHLORIDE IN AN APPROX 1:3 RATIO TO FORM A MIXTURE OF CHLOROBUTYLTINS, FOLLOWED BY SEPN; OXIDATIVE ADDITION OF N-BUTYL CHLORIDE TO STANNOUS CHLORIDE IN THE PRESENCE OF TRI-N-BUTYLANTIMONY CATALYST.
The oxidative addition of aliphatic organic halides to stannous chloride has long been of interest for the preparation of monoorganotin trihalides. Fair to good yields are obtained for the reaction with quaternary ammonium or phosphonium catalysts. Trialkylantimony compounds at 100-160 °C are also used as catalyst.

General Manufacturing Information

All other chemical product and preparation manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Plastic material and resin manufacturing
Stannane, butyltrichloro-: ACTIVE

Stability Shelf Life

FUMES IN CONTACT WITH AIR

Dates

Last modified: 08-15-2023

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